3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride
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Description
3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is a compound useful in organic synthesis . It is an off-white solid .
Molecular Structure Analysis
The molecular formula of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is C5H13Cl2NO . Its molecular weight is 174.06900 .Chemical Reactions Analysis
While specific chemical reactions involving 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride are not detailed in the literature, similar compounds such as 2-chloroethylamine are used in gas chromatography and can undergo reactions with thionyl chloride .Mechanism of Action
Target of Action
The primary target of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is DNA, specifically the guanine base . This compound belongs to the class of nitrogen mustard alkylating agents . Alkylating agents are known to interact with DNA and cause modifications, which can lead to cell death.
Mode of Action
3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride interacts with its target, DNA, by forming covalent bonds. Specifically, it binds at the N7 position of guanine and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, thereby inhibiting the replication of cancer cells .
Biochemical Pathways
The action of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride affects the DNA replication pathway. By inducing cross-links in DNA, it prevents the normal unwinding and separation of the DNA strands, which is a crucial step in DNA replication. This results in the inhibition of cell division and eventually leads to cell death .
Pharmacokinetics
Similar compounds, such as melphalan, have been shown to have a bioavailability of 25–89% when taken orally . The compound is metabolized via hydrolysis to inactive metabolites and is excreted through the kidneys . The half-life of similar compounds is approximately 1.5 ± 0.8 hours .
Result of Action
The result of the action of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is the inhibition of cell division and the induction of cell death. By disrupting DNA synthesis and transcription, the compound prevents the replication of cancer cells, leading to their death .
Action Environment
The action of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . In a neutral environment, the hydrolysis is slower compared to an alkaline environment . Therefore, the efficacy and stability of the compound can vary depending on the pH of the environment.
properties
IUPAC Name |
3-(2-chloroethylamino)-1-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJWDPKTKRZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride |
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